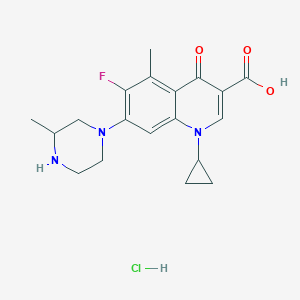

Grepafloxacin hydrochloride

描述

Grepafloxacin hydrochloride is a fluoroquinolone antibiotic that was used to treat various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. due to its potential to cause serious cardiac arrhythmias, it was withdrawn from the market in 1999 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of grepafloxacin hydrochloride involves several steps, starting with the preparation of the quinolone core. The process typically includes the following steps:

Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone ring.

Introduction of the fluoro group: A fluorine atom is introduced at the appropriate position on the quinolone ring.

Substitution reactions: Various substituents, such as a cyclopropyl group at position 1 and a methyl group at position 5, are added through substitution reactions.

Formation of the hydrochloride salt: The final step involves the conversion of grepafloxacin to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Large-scale cyclization: Efficient cyclization methods are employed to form the quinolone core.

High-yield fluorination: Techniques are used to introduce the fluorine atom with high efficiency.

Purification: The final product is purified using crystallization or other suitable methods to obtain this compound in its pure form.

化学反应分析

Synthetic Reactions

Grepafloxacin’s synthesis involves strategic functionalization of the quinolone core:

Key Steps

-

Silylation at Position 8 :

-

Methylation at Position 5 :

-

Oxazoline Hydrolysis :

Metabolic Reactions

Grepafloxacin undergoes hepatic metabolism primarily via CYP1A2 and minor contributions from CYP3A4 :

Phase I Metabolism

| Enzyme | Reaction Type | Metabolites Formed | Activity |

|---|---|---|---|

| CYP1A2 | Oxidation | Oxidative metabolites | Low antimicrobial activity |

| CYP3A4 | Oxidation | Minor oxidative derivatives | Negligible activity |

Phase II Metabolism

-

Glucuronidation : Forms glucuronide conjugates (~50% of metabolites) .

-

Sulfation : Produces sulfate conjugates (secondary pathway) .

Key Data

Hydrolytic Degradation

-

Stable under physiological pH but degrades under strong acidic/basic conditions .

-

Incompatibilities : Reacts with strong acids, bases, or oxidizing agents, leading to quinolone core breakdown .

Photodegradation

-

Fluoroquinolones like grepafloxacin undergo UV-induced cleavage, forming intermediates with reduced antibacterial efficacy .

Drug-Drug Interaction Chemistry

Grepafloxacin modulates cytochrome P450 activity, altering metabolism of co-administered drugs:

Reactive Oxygen Species (ROS) Generation

-

Mechanism : Fluoroquinolones induce ROS (e.g., superoxide), enhancing DNA damage in bacteria .

-

Priming Effect : Grepafloxacin enhances neutrophil superoxide generation via p47/p67-phox translocation .

Spectroscopic Data

Stability Profile

| Condition | Stability Outcome |

|---|---|

| High temperature | Decomposes >205°C |

| Aqueous solution | Stable at pH 6–8; hydrolyzes at extremes |

科学研究应用

Clinical Applications

Grepafloxacin is indicated for the treatment of several bacterial infections, particularly those affecting the respiratory tract and urogenital system. Its primary applications include:

- Acute Bacterial Exacerbations of Chronic Bronchitis

- Community-Acquired Pneumonia

- Uncomplicated Gonorrhea

Table 1: Indications and Target Pathogens

| Indication | Target Pathogens |

|---|---|

| Acute Bacterial Exacerbations of Chronic Bronchitis | Haemophilus influenzae, Streptococcus pneumoniae, Moraxella catarrhalis |

| Community-Acquired Pneumonia | Haemophilus influenzae, Streptococcus pneumoniae, Mycoplasma pneumoniae |

| Uncomplicated Gonorrhea | Neisseria gonorrhoeae |

Pharmacokinetics

Grepafloxacin is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 70%. It demonstrates moderate protein binding (50%) and has a volume of distribution that is not well defined.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Protein Binding | 50% |

| Volume of Distribution | Not Available |

Safety Profile

Clinical trials have established that grepafloxacin has a favorable safety profile. Adverse effects are generally mild and include gastrointestinal symptoms such as nausea and diarrhea, with less than 2% reporting significant adverse events in post-marketing studies.

Table 3: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 0.8 |

| Gastrointestinal Symptoms | 0.4 |

| Dizziness | 0.3 |

Case Studies and Research Findings

Research has demonstrated the efficacy of grepafloxacin in various clinical settings:

- A study involving patients with community-acquired pneumonia showed that grepafloxacin was effective against penicillin-resistant strains of Streptococcus pneumoniae. In animal models, it exhibited bactericidal activity comparable to vancomycin and ceftriaxone in treating meningitis .

- Another study highlighted its effectiveness against Chlamydia pneumoniae and Chlamydia trachomatis, demonstrating minimal inhibitory concentrations (MICs) ranging from 0.06 to 0.12 mg/L .

Table 4: Research Highlights

作用机制

Grepafloxacin hydrochloride exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial cell death .

相似化合物的比较

Similar Compounds

Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different substituents at positions 5 and 7.

Levofloxacin: A fluoroquinolone with a different stereochemistry and a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against gram-positive bacteria and anaerobes

Uniqueness

Grepafloxacin hydrochloride is unique due to its specific substituents, such as the methyl group at position 5 and the methyl group attached to the 7-piperazinyl substituent. These modifications contribute to its enhanced activity against gram-positive bacteria and its long half-life .

生物活性

Grepafloxacin hydrochloride is a fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections, particularly those affecting the respiratory system. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, safety profile, and relevant case studies.

Grepafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerases, specifically topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By interfering with these processes, grepafloxacin effectively prevents bacterial proliferation .

Pharmacodynamics

Grepafloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against respiratory pathogens such as:

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

- Mycoplasma pneumoniae

- Chlamydia pneumoniae

- Legionella pneumophila

In vitro studies have demonstrated that grepafloxacin is rapidly bactericidal, achieving high concentrations in lung tissues, which is beneficial for treating respiratory infections. Its long half-life (approximately 15 hours) allows for once-daily dosing, enhancing patient compliance .

Safety Profile

Despite its efficacy, grepafloxacin has been associated with significant safety concerns. It was withdrawn from the U.S. market in 1999 due to reports of QTc prolongation and other cardiovascular events. A review of clinical trials involving over 9,000 patients indicated that adverse effects were generally mild and included gastrointestinal symptoms such as nausea and diarrhea . The most common adverse events reported were:

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | 0.8 |

| Diarrhea | 0.4 |

| Dizziness | 0.3 |

| Photosensitivity | 0.04 |

These findings suggest that while grepafloxacin has a relatively good tolerability profile compared to other fluoroquinolones, careful monitoring is required due to potential cardiac risks .

Case Studies and Clinical Findings

- Efficacy Against Resistant Strains : In a study involving rabbits with meningitis caused by penicillin-resistant pneumococci, grepafloxacin demonstrated bactericidal activity comparable to vancomycin and ceftriaxone, highlighting its effectiveness against resistant bacterial strains .

- Neutrophil Response : Research has shown that grepafloxacin can prime human neutrophils, enhancing their respiratory burst activity in response to chemotactic factors. This effect correlates with the drug's ability to penetrate cells effectively and suggests additional immunomodulatory properties beyond its antibacterial action .

- Comparative Safety Studies : A meta-analysis comparing the safety profiles of grepafloxacin with other fluoroquinolones indicated similar rates of adverse events across different treatments, although grepafloxacin had a higher incidence of metallic taste compared to ciprofloxacin .

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。